5-Carboxytétraméthylrhodamine

Vue d'ensemble

Description

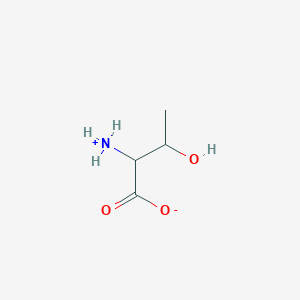

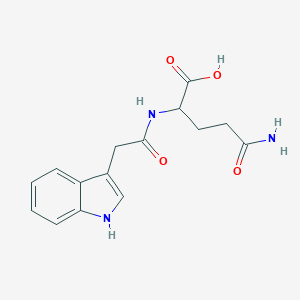

5-Carboxytétraméthylrhodamine : est un colorant fluorescent largement utilisé dans divers domaines scientifiques. Il est connu pour sa grande photostabilité et sa capacité à être excité par la lumière visible verte, ce qui en fait un outil essentiel en microscopie à fluorescence et dans d'autres applications basées sur la fluorescence . Le composé a la formule moléculaire C25H22N2O5 et une masse moléculaire de 430,45 g/mol .

Applications De Recherche Scientifique

La 5-Carboxytétraméthylrhodamine a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme sonde fluorescente dans divers essais et réactions chimiques.

Médecine : Utilisée dans les essais diagnostiques et les techniques d'imagerie pour détecter et surveiller les maladies.

Industrie : Employée dans la fabrication de colorants fluorescents et de marqueurs pour diverses applications industrielles.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique sa capacité à absorber la lumière à des longueurs d'onde spécifiques et à émettre de la fluorescence. Lorsqu'elle est excitée par une lumière visible verte (autour de 543 nm), le composé émet une fluorescence orange-rouge (autour de 570 nm) . Cette propriété la rend utile pour la détection et l'imagerie d'échantillons biologiques. Le composé peut être attaché de manière covalente à des biomolécules, ce qui permet d'étudier les interactions et la dynamique moléculaires .

Mécanisme D'action

Target of Action

5-Carboxytetramethylrhodamine, also known as 5-TAMRA , is a fluorescent dye that primarily targets nucleic acids . It can covalently attach to DNA, making it useful in studies involving branched and duplex DNA/RNA structures .

Mode of Action

5-TAMRA interacts with its targets (nucleic acids) by forming a covalent bond . This interaction results in the labeling of the nucleic acids, which can then be detected using fluorescence microscopy . The dye is excited by the 546 nm spectral line from mercury-arc lamps used in fluorescent microscopes .

Biochemical Pathways

The primary biochemical pathway affected by 5-TAMRA is the fluorescence signaling pathway . When 5-TAMRA is bound to nucleic acids, it can be excited by specific wavelengths of light, causing it to emit light at a different wavelength. This property is used to visualize the location and movement of the labeled nucleic acids within cells .

Pharmacokinetics

As a fluorescent dye, its bioavailability is primarily determined by its ability to bind to its target (nucleic acids) and its photostability .

Result of Action

The molecular effect of 5-TAMRA’s action is the fluorescent labeling of nucleic acids . This allows for the visualization of these molecules under a fluorescence microscope. On a cellular level, this can provide valuable information about the location, movement, and interactions of nucleic acids .

Action Environment

The action, efficacy, and stability of 5-TAMRA can be influenced by various environmental factors. For instance, the intensity of the excitation light source can affect the level of fluorescence. Additionally, the dye is more photostable than other fluorophores, such as fluorescein , making it more resistant to photobleaching. The pH and temperature of the environment can also potentially impact the dye’s fluorescence .

Analyse Biochimique

Biochemical Properties

5-Carboxytetramethylrhodamine can be covalently attached to DNA and is thereby used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies . The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding, which allows it to be used in the labeling of oligosaccharides for laser-induced fluorescence detection .

Cellular Effects

The cellular effects of 5-Carboxytetramethylrhodamine are primarily observed in its role as a fluorescence probe. For instance, it has been used to study the distribution of molecules such as cell-penetrating peptides . The compound influences cell function by enabling the visualization and tracking of these molecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Carboxytetramethylrhodamine exerts its effects through its ability to fluoresce upon excitation. This property is utilized in various biochemical applications, such as the labeling of biomolecules. The compound can bind to biomolecules through covalent bonding, which can lead to changes in gene expression if the biomolecule is a part of the genetic machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Carboxytetramethylrhodamine can change over time. For instance, the fluorescence of the compound can be affected by factors such as the pH and temperature of the environment . Information on the compound’s stability and degradation over time is currently limited.

Transport and Distribution

5-Carboxytetramethylrhodamine is likely transported and distributed within cells and tissues through diffusion and possibly active transport mechanisms. Its distribution can be influenced by its covalent attachment to other biomolecules, such as DNA

Subcellular Localization

The subcellular localization of 5-Carboxytetramethylrhodamine can vary depending on the biomolecules it is attached to. For instance, when covalently attached to DNA, the compound is likely localized to the nucleus

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 5-Carboxytétraméthylrhodamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la tétraméthylrhodamine avec un agent de carboxylation pour introduire le groupe carboxyle en position 5 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter la présence de catalyseurs ou d'agents d'activation .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le procédé peut inclure des étapes telles que la purification par chromatographie et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 5-Carboxytétraméthylrhodamine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe carboxyle peut réagir avec des amines primaires pour former des liaisons amides, couramment utilisées pour le marquage des protéines et autres biomolécules.

Réactions de clic : Le dérivé alkyne de la this compound peut participer à une cycloaddition azoture-alcyne catalysée par le cuivre (chimie click) pour marquer et détecter des molécules.

Réactifs et conditions courants :

Amines primaires : Utilisées dans les réactions de substitution pour former des liaisons amides stables.

Catalyseurs au cuivre : Utilisés dans les réactions de clic pour faciliter la formation de triazoles.

Principaux produits :

Comparaison Avec Des Composés Similaires

Composés similaires :

6-Carboxytétraméthylrhodamine : Un autre isomère ayant des propriétés similaires mais une substitution positionnelle différente.

Tétraméthylrhodamine (TMR) : Un composé parent utilisé pour des applications similaires mais qui ne possède pas le groupe carboxyle.

Unicité : La 5-Carboxytétraméthylrhodamine est unique en raison de sa grande photostabilité et de ses propriétés d'excitation/émission spécifiques, ce qui la rend plus adaptée à certaines applications basées sur la fluorescence par rapport à ses analogues .

Propriétés

IUPAC Name |

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMTOFQCVHHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376330 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-66-4 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-TAMRA?

A1: The molecular formula of 5-TAMRA is C25H23N2O7, and its molecular weight is 463.4 g/mol.

Q2: What are the characteristic excitation and emission wavelengths of 5-TAMRA?

A2: 5-TAMRA typically exhibits excitation maxima around 540-555 nm and emission maxima around 570-585 nm.

Q3: Why is 5-TAMRA considered a good FRET acceptor?

A3: [] 5-TAMRA's spectral properties make it a suitable FRET acceptor when paired with appropriate donor fluorophores like fluorescein or its derivatives. It exhibits efficient energy transfer within a specific distance range, allowing researchers to study molecular interactions and conformational changes.

Q4: How is 5-TAMRA utilized in studying proteinase activity?

A4: [, ] 5-TAMRA is often conjugated to peptide substrates designed for specific proteinases. In the intact substrate, 5-TAMRA quenches the fluorescence of a donor fluorophore, often Lucifer Yellow, through resonance energy transfer. Upon cleavage by the proteinase, the quenching is eliminated, resulting in increased fluorescence, enabling researchers to monitor the enzymatic reaction.

Q5: Can you provide an example of how 5-TAMRA is used in studying protein aggregation?

A5: [] Researchers have utilized 5-TAMRA to label amyloid beta (1-40) peptides. By mixing separately fibrillized peptides labeled with 5-TAMRA and another fluorophore, FITC, they could monitor dynamic changes in the fibril structure using fluorescence microscopy and FRET measurements.

Q6: How does 5-TAMRA contribute to DNA analysis?

A6: [, ] 5-TAMRA can be covalently linked to DNA molecules, enabling their visualization and study. This labeling strategy is helpful in techniques like fluorescence polarization, fluorescence correlation spectroscopy, and fluorescence resonance energy transfer (FRET) for investigating DNA structure, dynamics, and interactions.

Q7: Are there any applications of 5-TAMRA in live cell imaging?

A7: [] Yes, 5-TAMRA has been used in conjunction with monolayer molybdenum disulfide nanosheets (M-MoS2 NSs) to create nanoprobes for ratiometric imaging of TK1 mRNA in living cells. The approach exploits the change in FRET efficiency between FAM and TAMRA upon target binding.

Q8: Does the performance of 5-TAMRA as a fluorescent label depend on the molecule it is attached to?

A8: [] Yes, the local environment significantly influences 5-TAMRA's fluorescence properties. Studies have shown that when linked to DNA, 5-TAMRA can exhibit complex fluorescence kinetics, different from its free form, indicating the impact of the surrounding DNA structure on its photophysical behavior.

Q9: Is there research on modifying the 5-TAMRA structure to improve its properties?

A9: [] While 5-TAMRA is widely used, researchers continue to explore alternative fluorophores with potentially advantageous properties, such as enhanced brightness, photostability, or specific environmental sensitivities.

Q10: What are some future directions for research involving 5-TAMRA?

A10: [] Further research can focus on developing novel 5-TAMRA-based probes for various applications, optimizing existing techniques, and exploring its utility in emerging areas like single-molecule studies, super-resolution imaging, and theranostics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.